![molecular formula C13H18F3N2O+ B14169303 Diethyl-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]azanium CAS No. 6833-52-9](/img/structure/B14169303.png)
Diethyl-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]azanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]azanium is a chemical compound with the molecular formula C9H9IO3 and a molecular weight of 292.073 It is known for its unique structure, which includes a trifluoromethyl group attached to an aniline derivative
Méthodes De Préparation
The synthesis of Diethyl-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]azanium typically involves multiple steps, including the reaction of diethylamine with a suitable precursor containing the trifluoromethyl group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale reactions in specialized reactors to achieve high yields and purity.
Analyse Des Réactions Chimiques
Diethyl-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]azanium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by catalysts or specific reaction conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Diethyl-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]azanium has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a pharmaceutical agent.
Medicine: It may have applications in drug development due to its unique chemical properties.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Diethyl-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]azanium involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Diethyl-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]azanium can be compared to other similar compounds, such as:
- 2-(2-Oxo-2-(3-(trifluoromethyl)anilino)ethyl)isoquinolinium chloride
- 1-(2-Oxo-2-(3-(trifluoromethyl)anilino)ethyl)pyridinium chloride
- 2-(2-(3-Cyanoanilino)-2-oxoethyl)isoquinolinium chloride
These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and potential applications. The presence of different functional groups or substituents can significantly influence their properties and uses.
Propriétés
Numéro CAS |
6833-52-9 |
|---|---|
Formule moléculaire |
C13H18F3N2O+ |
Poids moléculaire |
275.29 g/mol |
Nom IUPAC |
diethyl-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]azanium |
InChI |
InChI=1S/C13H17F3N2O/c1-3-18(4-2)9-12(19)17-11-7-5-6-10(8-11)13(14,15)16/h5-8H,3-4,9H2,1-2H3,(H,17,19)/p+1 |
Clé InChI |
JKSSCVRQSVZARB-UHFFFAOYSA-O |
SMILES canonique |
CC[NH+](CC)CC(=O)NC1=CC=CC(=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



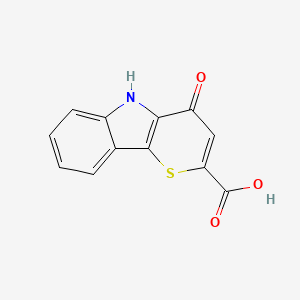
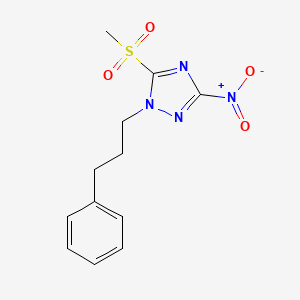

![N-[(2-chlorophenyl)methyl]quinoline-2-carboxamide](/img/structure/B14169256.png)
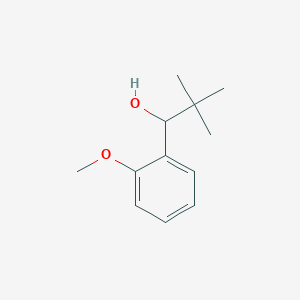

![4-Butoxy-I(2)-[[(4-methylphenyl)sulfonyl]amino]benzenepropanoic acid](/img/structure/B14169276.png)
![3-Bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine](/img/structure/B14169286.png)
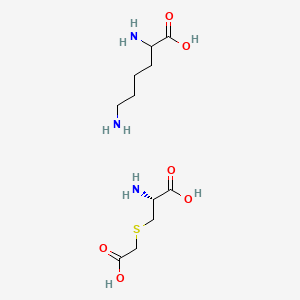
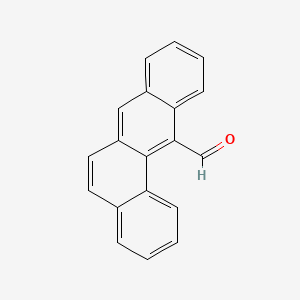
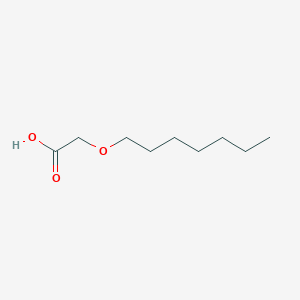

![N-(1-ethyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide](/img/structure/B14169311.png)
